
methyl 4-chloro-7-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate, also known as M4CMC, is a synthetic compound used in scientific research. It is a member of a class of compounds known as indole carboxylates, which are derivatives of indole, an aromatic compound found in a variety of natural products. M4CMC has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been studied for its potential applications in a variety of scientific fields. In biochemistry, this compound has been used to study the effects of indole carboxylates on enzyme activity. In physiology, this compound has been used to study the effects of indole carboxylates on cell signaling pathways. In pharmacology, this compound has been used to study the effects of indole carboxylates on drug metabolism.
Mécanisme D'action
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate acts as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including regulation of mood, appetite, and sleep. By binding to this receptor, this compound can modulate these processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase serotonin levels in the brain, resulting in increased alertness and decreased anxiety. In addition, this compound has been shown to reduce inflammation, protect against oxidative stress, and reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has several advantages for use in laboratory experiments. It is easily synthesized, and has a high affinity for the 5-HT2A receptor. In addition, it is relatively non-toxic and has a long half-life, making it suitable for long-term experiments. However, this compound has some limitations for use in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it has a low bioavailability, meaning that it must be administered in high doses to achieve the desired effect.
Orientations Futures
There are several potential future directions for research on methyl 4-chloro-7-methyl-1H-indole-2-carboxylate. Further research could be done to explore the potential therapeutic applications of this compound, such as for the treatment of depression or anxiety. In addition, further research could be done to explore the potential of this compound as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Finally, further research could be done to explore the potential of this compound as a tool for studying the effects of indole carboxylates on enzyme activity and cell signaling pathways.
Méthodes De Synthèse
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate can be synthesized from the reaction of 4-chloro-7-methyl-1H-indole with methyl chloroformate. This reaction is carried out in an organic solvent at room temperature. The resulting product is a pure white solid with a melting point of approximately 110°C.
Propriétés
IUPAC Name |
methyl 4-chloro-7-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-4-8(12)7-5-9(11(14)15-2)13-10(6)7/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYUWIHGXZNZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

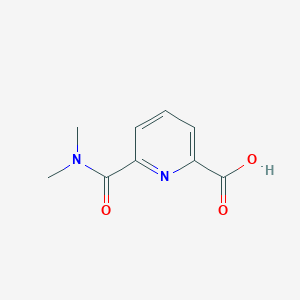
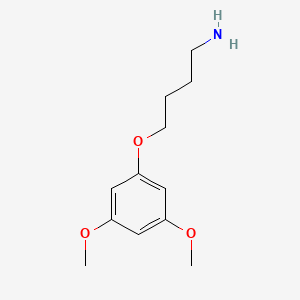
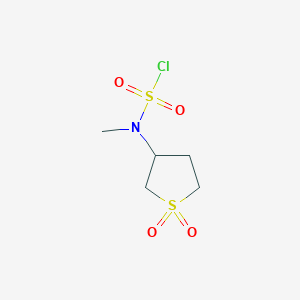
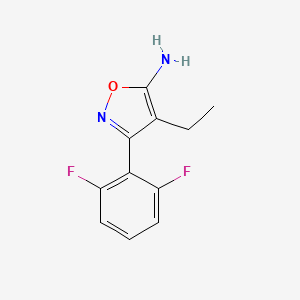
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide](/img/structure/B6615282.png)
![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)
![1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6615287.png)
![1-[(4-Chlorophenyl)sulfonyl]-N-(4,6-dimethyl-2-benzothiazolyl)-N-(phenylmethyl)-4-piperidinecarboxamide](/img/structure/B6615294.png)
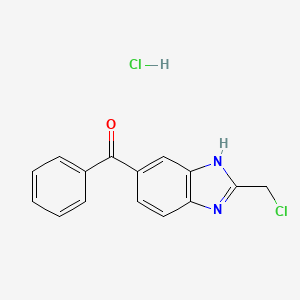
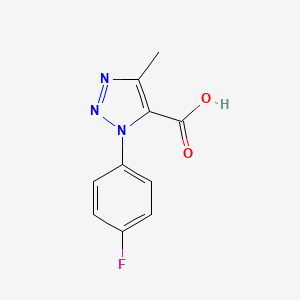

![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)